6-Oxabicyclo[3.1.0]hexane-3-carbonitrile
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Overview
Description
6-Oxabicyclo[310]hexane-3-carbonitrile is a bicyclic organic compound featuring an oxirane ring fused to a cyclopentane ring with a nitrile group attached to the third carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxabicyclo[3.1.0]hexane-3-carbonitrile can be achieved through several methods. One common approach involves the cyclopropanation of suitable precursors followed by functional group transformations. For instance, the (3 + 2) annulation of cyclopropenes with aminocyclopropanes under photoredox catalysis using blue LED irradiation has been reported to yield bicyclo[3.1.0]hexanes . This method is highly diastereoselective and provides good yields for a broad range of derivatives.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale cyclopropanation reactions using metal catalysts such as rhodium or cobalt. These methods are optimized for high efficiency and scalability, ensuring the production of significant quantities of the compound for various applications .
Chemical Reactions Analysis
Types of Reactions
6-Oxabicyclo[3.1.0]hexane-3-carbonitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to other functional groups such as amines.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the oxirane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield carboxylic acids or ketones, while reduction can produce primary amines .
Scientific Research Applications
6-Oxabicyclo[3.1.0]hexane-3-carbonitrile has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Oxabicyclo[3.1.0]hexane-3-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways, resulting in specific biological effects .
Comparison with Similar Compounds
Similar Compounds
Cyclopentane oxide: Similar bicyclic structure but lacks the nitrile group.
Cyclopentene epoxide: Contains an epoxide ring but differs in the position of the double bond.
1,2-Epoxycyclopentane: Another epoxide derivative with a different ring structure.
Uniqueness
6-Oxabicyclo[31Its ability to undergo diverse chemical transformations and interact with biological targets makes it a valuable compound for research and industrial purposes .
Properties
CAS No. |
53834-54-1 |
---|---|
Molecular Formula |
C6H7NO |
Molecular Weight |
109.13 g/mol |
IUPAC Name |
6-oxabicyclo[3.1.0]hexane-3-carbonitrile |
InChI |
InChI=1S/C6H7NO/c7-3-4-1-5-6(2-4)8-5/h4-6H,1-2H2 |
InChI Key |
HQMOLZPIPQQFDF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC2C1O2)C#N |
Origin of Product |
United States |
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